molecular formula C8H13BrO3 B13222235 Ethyl 3-bromooxane-3-carboxylate

Ethyl 3-bromooxane-3-carboxylate

Cat. No.: B13222235
M. Wt: 237.09 g/mol
InChI Key: TZRGDIQDEAKNKQ-UHFFFAOYSA-N
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Description

Ethyl 3-bromooxane-3-carboxylate is an organic compound with the molecular formula C8H13BrO3. It is a derivative of oxane, featuring a bromine atom and an ethyl ester group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-bromooxane-3-carboxylate can be synthesized through several methods. One common approach involves the bromination of oxane derivatives followed by esterification. The reaction typically requires a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The esterification step involves reacting the brominated intermediate with ethanol in the presence of an acid catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure efficient mixing and heat transfer. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and enhances safety.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-bromooxane-3-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium thiolate (KSR) in polar aprotic solvents such as dimethyl sulfoxide (DMSO).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products

    Substitution: Formation of ethyl 3-alkoxyoxane-3-carboxylate or ethyl 3-thiooxane-3-carboxylate.

    Reduction: Formation of ethyl 3-hydroxyoxane-3-carboxylate.

    Oxidation: Formation of 3-bromooxane-3-carboxylic acid.

Scientific Research Applications

Ethyl 3-bromooxane-3-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 3-bromooxane-3-carboxylate involves its reactivity with various nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, allowing the introduction of different functional groups. The ester group can undergo hydrolysis or reduction, leading to the formation of carboxylic acids or alcohols, respectively. These transformations are facilitated by the compound’s ability to stabilize transition states and intermediates through resonance and inductive effects.

Comparison with Similar Compounds

Ethyl 3-bromooxane-3-carboxylate can be compared with other similar compounds such as:

    Ethyl 3-chlorooxane-3-carboxylate: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and selectivity in chemical reactions.

    Ethyl 3-iodooxane-3-carboxylate: Features an iodine atom, which is a better leaving group than bromine, making it more reactive in substitution reactions.

    Ethyl 3-fluorooxane-3-carboxylate: Contains a fluorine atom, which significantly alters the electronic properties and reactivity of the compound.

This compound stands out due to its balanced reactivity and stability, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C8H13BrO3

Molecular Weight

237.09 g/mol

IUPAC Name

ethyl 3-bromooxane-3-carboxylate

InChI

InChI=1S/C8H13BrO3/c1-2-12-7(10)8(9)4-3-5-11-6-8/h2-6H2,1H3

InChI Key

TZRGDIQDEAKNKQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CCCOC1)Br

Origin of Product

United States

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